T-2307 freie Base

Übersicht

Beschreibung

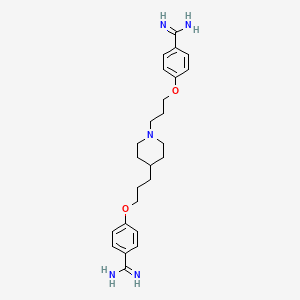

T-2307 ist eine neuartige Arylamidin-Verbindung, die eine potente, breit wirksame Antimykotika-Aktivität zeigt, insbesondere gegen pathogene Pilze wie Candida albicans . Es ist bekannt für seinen einzigartigen Wirkmechanismus, der die selektive Störung der mitochondrialen Funktion in Hefezellen beinhaltet .

Wissenschaftliche Forschungsanwendungen

T-2307 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: T-2307 wird als Modellverbindung in Studien zur Arylamidin-Chemie und deren Reaktivität verwendet.

Biologie: Die Verbindung wird auf ihre Antimykotika-Eigenschaften und ihre Fähigkeit untersucht, die mitochondriale Funktion in Hefezellen zu stören.

Wirkmechanismus

T-2307 übt seine Wirkung aus, indem es die mitochondriale Funktion in Hefezellen selektiv stört. Es wird durch einen spezifischen Polyamintransporter von den Zellen aufgenommen und reichert sich in den Mitochondrien an. Im Inneren hemmt T-2307 die Atmungskettenkomplexe III und IV, was zu einem Zusammenbruch des mitochondrialen Membranpotenzials und einer Abnahme des intrazellulären ATP-Spiegels führt . Diese Störung der mitochondrialen Funktion führt letztendlich zum Zelltod .

Wirkmechanismus

Target of Action

T-2307, a novel arylamidine, primarily targets the mitochondrial respiratory chain complexes in yeast cells . . These complexes play a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an energy-rich molecule.

Mode of Action

T-2307 accumulates in yeast cells via a specific polyamine transporter and disrupts the yeast mitochondrial membrane potential . It inhibits the respiration of yeast whole cells and isolated yeast mitochondria in a dose-dependent manner . The similarity of the effects of T-2307 and respiratory chain inhibitors on mitochondrial respiration indicates that T-2307 acts against pathogenic fungi in a manner similar to that of yeast .

Biochemical Pathways

The inhibition of respiratory chain complexes III and IV by T-2307 disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the intracellular ATP levels in yeast cells . ATP is the main source of energy for most cellular processes. Therefore, a decrease in ATP levels can lead to a lack of energy, which can disrupt various cellular processes and functions.

Pharmacokinetics

It has been shown that t-2307 accumulates in yeast cells via a specific polyamine transporter This suggests that the compound may have good bioavailability

Result of Action

The result of T-2307’s action is the selective disruption of yeast mitochondrial function, leading to a decrease in the intracellular ATP levels in yeast cells . This disruption of mitochondrial function and decrease in ATP levels can inhibit the growth of yeast cells, thereby exhibiting antifungal activity .

Action Environment

The action of T-2307 is selective for yeast cells, with little effect on mammalian cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment.

Biochemische Analyse

Biochemical Properties

T-2307 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is transported into Candida albicans cells via a high-affinity spermine and spermidine carrier regulated by Agp2 . This transporter-mediated uptake contributes to its potent antifungal activity. T-2307 free base competitively inhibits the uptake of spermine and spermidine, which are essential for fungal cell growth .

Cellular Effects

T-2307 free base selectively disrupts yeast mitochondrial function by inhibiting respiratory chain complexes III and IV . This disruption leads to a decrease in intracellular ATP levels, impairing cellular metabolism and energy production. The compound has little effect on mammalian cells, making it a promising candidate for antifungal therapy . Additionally, T-2307 free base influences cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of T-2307 free base involves the collapse of the mitochondrial membrane potential in yeast cells . This collapse is achieved through the inhibition of respiratory chain complexes III and IV, leading to a disruption in mitochondrial function and a decrease in ATP production . T-2307 free base selectively targets fungal mitochondria, sparing mammalian cells and reducing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of T-2307 free base have been observed to change over time. The compound accumulates in yeast cells via a specific polyamine transporter, leading to a gradual disruption of mitochondrial function . Over time, this results in a sustained decrease in intracellular ATP levels and impaired cellular metabolism . T-2307 free base has shown stability in laboratory conditions, with minimal degradation observed during in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of T-2307 free base vary with different dosages in animal models. In a rabbit model of cryptococcal meningoencephalitis, T-2307 demonstrated significant fungicidal activity at dosages between 1 and 2 mg/kg/day . Higher dosages did not result in increased efficacy, indicating a threshold effect. At high doses, T-2307 free base exhibited minimal toxic or adverse effects, making it a safe and effective antifungal agent .

Metabolic Pathways

T-2307 free base is involved in metabolic pathways that include the inhibition of mitochondrial respiratory chain complexes . This inhibition leads to a decrease in ATP production and a disruption of cellular metabolism. The compound interacts with enzymes and cofactors involved in mitochondrial respiration, further contributing to its antifungal activity .

Transport and Distribution

T-2307 free base is transported and distributed within cells and tissues via specific transporters and binding proteins . In Candida albicans, the compound is taken up by a high-affinity spermine and spermidine carrier, leading to its accumulation in fungal cells . This selective uptake contributes to its potent antifungal activity and minimizes its effects on mammalian cells .

Subcellular Localization

The subcellular localization of T-2307 free base is primarily within the mitochondria of fungal cells . The compound disrupts mitochondrial function by collapsing the mitochondrial membrane potential and inhibiting respiratory chain complexes . This selective targeting of fungal mitochondria contributes to its antifungal efficacy and reduces potential side effects on mammalian cells .

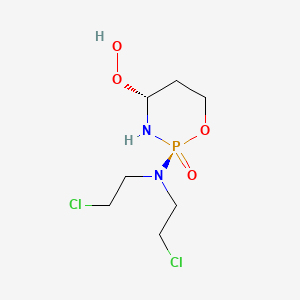

Vorbereitungsmethoden

Die Synthese von T-2307 umfasst mehrere Schritte, beginnend mit der Herstellung der Arylamidin-Kernstruktur. Die Syntheseroute beinhaltet in der Regel folgende Schritte:

Bildung des Arylamidin-Kerns: Der Arylamidin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die aromatische Substitution und Amidinformation beinhalten.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Antimykotika-Aktivität zu verbessern.

Industrielle Produktionsverfahren für T-2307 sind so konzipiert, dass Ausbeute und Reinheit optimiert und gleichzeitig die Produktionskosten minimiert werden. Diese Verfahren umfassen häufig die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussverfahren .

Analyse Chemischer Reaktionen

T-2307 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: T-2307 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: T-2307 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

T-2307 ist unter den Antimykotika einzigartig aufgrund seines selektiven Wirkmechanismus und seiner Fähigkeit, die mitochondriale Funktion zu zielen. Zu ähnlichen Verbindungen gehören andere Arylamide wie Pentamidin und Propamidin, die ebenfalls Antimykotika-Aktivität zeigen, aber andere Wirkmechanismen haben . Im Gegensatz zu T-2307 zielen diese Verbindungen nicht selektiv auf die mitochondriale Funktion, was T-2307 zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antimykotika-Therapien macht .

Eigenschaften

IUPAC Name |

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNDLEJVAIBADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236297 | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873546-31-7 | |

| Record name | T-2307 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2307 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)

![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)

![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)

![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)

![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)